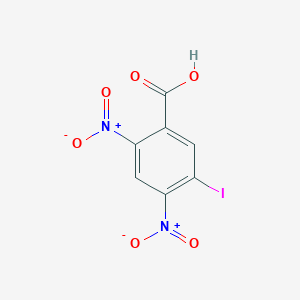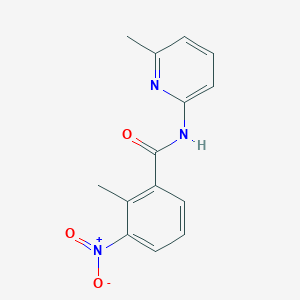![molecular formula C25H30FN3O3S2 B11095438 6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11095438.png)
6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and catalysts to ensure the selective incorporation of the fluorophenyl group.
Attachment of the Pyrrolidinylsulfonyl Group: This step requires the use of sulfonylating agents and suitable reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of robust catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[(1E)-2-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-[METHYL(METHYLSULFONYL)AMINO]-5-PYRIMIDINYL]ETHENYL]-2,2-DIMETHYL-1,3-DIOXANE-4-ACETIC ACID: A compound with a similar fluorophenyl group and sulfonyl functionality.
4-[(4-(2-FLUOROPHENYL)PIPERAZIN-1-YL)METHYL]-6-IMINO-N-(NAPHTHALEN-2-YL)-1,3,5-TRIAZIN-2-AMINE: Another compound with a fluorophenyl group and imino functionality.
Uniqueness
6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H30FN3O3S2 |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)imino-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]hexan-1-ol |
InChI |
InChI=1S/C25H30FN3O3S2/c26-21-9-11-22(12-10-21)27-25-29(17-3-1-2-6-18-30)24(19-33-25)20-7-13-23(14-8-20)34(31,32)28-15-4-5-16-28/h7-14,19,30H,1-6,15-18H2 |
InChI Key |
HHRIXZHSAXUAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11095356.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11095362.png)
![2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11095368.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11095386.png)


![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)

![5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11095406.png)
![2-(methylsulfanyl)ethyl {4-[(E)-(2-{[(3-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B11095413.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11095414.png)
![ethyl (2E)-2-{4-[methyl(phenyl)amino]benzylidene}hydrazinecarboxylate](/img/structure/B11095431.png)
